molecular formula C8H4Br2ClFO B15205882 2-Bromo-3-chloro-6-fluorophenacyl bromide

2-Bromo-3-chloro-6-fluorophenacyl bromide

Cat. No.: B15205882
M. Wt: 330.37 g/mol
InChI Key: HXGWQSWCTJAKLR-UHFFFAOYSA-N
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Description

Structural Features and Chemical Significance of 2-Bromo-3-chloro-6-fluorophenacyl bromide

This compound, with the systematic IUPAC name 2-bromo-1-(2-bromo-3-chloro-6-fluorophenyl)ethanone, is a highly functionalized α-haloketone. Its structure is distinguished by two key features: the α-bromo ketone moiety and a trisubstituted phenyl ring bearing bromine, chlorine, and fluorine atoms. This dense halogenation pattern on the aromatic core, combined with the reactive bromomethyl ketone side chain, makes it a compound of considerable interest in synthetic chemistry.

The α-carbon of the ketone is an electrophilic site, susceptible to nucleophilic attack, a characteristic reactivity of α-haloketones. wikipedia.org This reactivity is fundamental to its role as a precursor in the synthesis of complex molecules, particularly various heterocycles. nih.gov The heavily substituted phenyl ring introduces significant steric and electronic effects. The fluorine atom, in particular, can influence the molecule's conformation and metabolic pathways in potential pharmaceutical applications.

The chemical significance of this compound lies in its potential as a specialized building block. The distinct halogen atoms on the aromatic ring offer multiple sites for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, allowing for the generation of diverse molecular architectures from a single precursor. This versatility makes it a valuable intermediate for creating libraries of compounds for drug discovery and materials science research.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2-bromo-1-(2-bromo-3-chloro-6-fluorophenyl)ethanone
Molecular Formula C₈H₄Br₂ClFO
Molecular Weight 330.38 g/mol
Structure A phenyl ring substituted with bromo, chloro, and fluoro groups, attached to a bromoacetyl group.

Historical Context and Evolution of α-Haloketone Research

The study of α-haloketones dates back to the late 19th century, with the first report of phenacyl bromide synthesis occurring in 1871. This class of compounds quickly garnered attention due to their heightened reactivity compared to simple alkyl halides, making them useful alkylating agents. A pivotal moment in the history of α-haloketone chemistry was the discovery of the Favorskii rearrangement by Russian chemist Alexei Yevgrafovich Favorskii in 1894. purechemistry.org This reaction, which converts α-halo ketones into carboxylic acid derivatives (or esters) upon treatment with a base, involves the formation of a cyclopropanone (B1606653) intermediate and has become a fundamental named reaction in organic chemistry. purechemistry.org

Throughout the 20th century, research into α-haloketones expanded significantly. researchgate.net Synthetic methods evolved from direct halogenation of ketones using elemental halogens like Br₂ to the use of milder and more selective reagents such as N-Bromosuccinimide (NBS). mdpi.comwikipedia.org The mechanistic intricacies of their reactions with various nucleophiles were extensively studied, revealing their utility in constructing a vast range of carbocyclic and heterocyclic systems. nih.gov The ability of the carbonyl group to activate the adjacent carbon-halogen bond for nucleophilic substitution became a cornerstone of synthetic strategy. nih.gov

In recent decades, research has focused on developing asymmetric syntheses of α-haloketones to create chiral building blocks and on expanding their applications in total synthesis and medicinal chemistry. wikipedia.org The development of catalytic and more environmentally benign synthetic methods continues to be an active area of investigation, reflecting the enduring importance of these versatile chemical intermediates. mdpi.com

Overview of Research Trajectories in Polyhalogenated Acetophenone (B1666503) Derivatives

Polyhalogenated acetophenone derivatives, the precursors to compounds like this compound, are at the forefront of several modern research trajectories, primarily in agrochemicals and medicinal chemistry. nih.govresearchgate.net The incorporation of multiple halogens into the acetophenone scaffold is a well-established strategy for modulating the physicochemical and biological properties of molecules. nih.gov

One major research trend is the use of these derivatives as key intermediates in the synthesis of novel therapeutic agents. scrivenerpublishing.com Fluorine-containing acetophenones, for example, are frequently used in drug design to enhance metabolic stability, binding affinity, and bioavailability. The specific substitution patterns on the aromatic ring are systematically varied to optimize pharmacological activity, leading to the development of new candidates for a range of diseases. nih.gov

Another significant area of research is in materials science. Polyhalogenated aromatic compounds can exhibit unique electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. Researchers are exploring how the number and type of halogens influence these properties to design new functional materials.

Furthermore, there is a continuous drive to develop more efficient and selective methods for the synthesis of polyhalogenated acetophenones. Modern synthetic chemistry focuses on late-stage halogenation techniques that allow for the precise introduction of halogens into complex molecules, providing rapid access to diverse libraries of compounds for screening and development. scrivenerpublishing.comsmr.org.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Br2ClFO

Molecular Weight

330.37 g/mol

IUPAC Name

2-bromo-1-(2-bromo-3-chloro-6-fluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(11)8(7)10/h1-2H,3H2

InChI Key

HXGWQSWCTJAKLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)CBr)Br)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 3 Chloro 6 Fluorophenacyl Bromide

Regioselective Bromination Strategies

The introduction of a bromine atom at the α-position of the carbonyl group in the 3-chloro-6-fluoroacetophenone precursor is a critical step in forming the final product. Acid-catalyzed α-halogenation is a premier method for achieving this transformation with high selectivity.

Acid-Catalyzed α-Halogenation of Carbonyl Compounds via Enol Intermediates

The α-halogenation of aldehydes and ketones in the presence of an acid catalyst is a fundamental and widely utilized transformation in organic synthesis. libretexts.orglibretexts.org This reaction proceeds through an enol intermediate, which acts as the key nucleophile. libretexts.org Under acidic conditions, it is possible to achieve selective monohalogenation, as the introduction of the first electron-withdrawing halogen atom deactivates the product towards further reaction. jove.commissouri.edu

The mechanism for acid-catalyzed α-bromination of a ketone, such as 3-chloro-6-fluoroacetophenone, involves several distinct steps. libretexts.orglibretexts.org

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens. organicchemistrytutor.com

Enol Formation : A base (such as the conjugate base of the acid catalyst or a solvent molecule) removes an α-hydrogen, leading to the formation of a C=C double bond and neutralization of the charge on the oxygen. This results in the formation of a nucleophilic enol intermediate. libretexts.orgorganicchemistrytutor.com

Nucleophilic Attack : The electron-rich double bond of the enol attacks an electrophilic bromine molecule (e.g., Br₂). This forms a new carbon-bromine bond at the α-position and creates a protonated ketone intermediate (an oxonium ion). libretexts.orglibretexts.org

Deprotonation : Finally, a base removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the α-bromo ketone product. libretexts.org

Kinetic studies of this reaction, first conducted by Arthur Lapworth in the early 20th century, provided crucial evidence for this mechanism. libretexts.org The rate of reaction was found to be first-order with respect to the ketone and the acid catalyst but independent of the halogen concentration (Rate = k[ketone][H⁺]). libretexts.orglibretexts.orgorganicchemistrytutor.comlibretexts.orgopenstax.org This indicates that the halogen is not involved in the slowest step of the reaction. The rate-determining step is the formation of the enol. libretexts.orglibretexts.orgjove.commissouri.edu Further evidence comes from deuterium (B1214612) exchange studies; the rate of acid-catalyzed incorporation of deuterium at the α-position is identical to the rate of halogenation for the same ketone, implying a common, rate-determining step involving the formation of the enol intermediate. libretexts.orglibretexts.org

The choice of catalyst and solvent is pivotal for the efficiency and selectivity of the α-bromination reaction. The acid catalyst is essential for promoting the formation of the enol intermediate. jove.comorganicchemistrytutor.com A variety of acids can be employed, ranging from mineral acids to organic acids. The reaction can also be autocatalytic, as the hydrogen bromide (HBr) generated as a byproduct can itself catalyze the reaction. jove.com

Common brominating agents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). Solvents are chosen based on their ability to dissolve the reactants and their inertness under the reaction conditions. Acetic acid is frequently used as it can function as both a solvent and a co-catalyst. libretexts.orglibretexts.orglibretexts.orgopenstax.org Other solvents such as ethers, chlorinated hydrocarbons, and acetonitrile (B52724) are also effective. lookchem.comnih.gov

Table 1: Catalyst and Solvent Systems for α-Bromination of Aromatic Ketones
Brominating AgentCatalyst/Co-reagentSolventKey FeaturesReference
Br₂Acetic AcidAcetic AcidClassic and widely used method. Acetic acid serves as both solvent and catalyst. libretexts.orglibretexts.org
Br₂HBr1,4-DioxaneEffective for continuous flow processes, offering high yield and selectivity. nih.gov
N-Bromosuccinimide (NBS)p-Toluenesulfonic acid (p-TsOH)Acetonitrile (CH₃CN)Offers good yields and avoids the use of hazardous liquid bromine. organic-chemistry.org
Ammonium Bromide (NH₄Br)H₂SO₄H₂O/CH₃CNA greener electrochemical method using in situ generated bromine. lookchem.com
Bromodimethylsulfonium Bromide (BDMS)None (Catalyst-free)Dichloromethane (B109758) (CH₂Cl₂)Mild and highly regioselective for monobromination without a catalyst. organic-chemistry.org

Electrophilic Aromatic Substitution for Halogen Introduction on the Phenyl Ring

The synthesis of the precursor, 3-chloro-6-fluoroacetophenone, requires the strategic introduction of halogen and acetyl groups onto a benzene (B151609) ring. This process is governed by the principles of electrophilic aromatic substitution (EAS).

Halogen substituents on an aromatic ring exhibit a dual electronic effect. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which reduces the nucleophilicity of the benzene ring. csbsju.edulibretexts.org However, they are ortho- and para-directing because of their electron-donating resonance effect (+M or +R), where lone pairs on the halogen can stabilize the cationic intermediate (the arenium or sigma complex) formed during the substitution. wikipedia.orgorganicchemistrytutor.com

For halogens, the inductive deactivation is generally stronger than the resonance activation, making halobenzenes less reactive than benzene in EAS reactions. csbsju.edu Fluorine is an anomaly; while it is the most electronegative halogen, its resonance effect is also significant due to effective orbital overlap between the fluorine 2p and carbon 2p orbitals. This can make fluorobenzene's para position similarly or even more reactive than benzene. wikipedia.orgkhanacademy.org In a molecule containing both fluorine and chlorine, predicting the site of further substitution requires considering the interplay of these effects. Generally, all activating groups (even weakly activating ones) are ortho-, para-directors, while deactivating groups (except halogens) are meta-directors. libretexts.orgorganicchemistrytutor.com

Achieving a specific polysubstitution pattern, such as that in 3-chloro-6-fluoroacetophenone, often necessitates a multistep synthetic sequence rather than a single electrophilic substitution on a simple precursor. A direct and plausible method for synthesizing the required precursor is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene.

In this reaction, the fluorine atom is a stronger ortho-, para-director than the chlorine atom. The acetyl group (CH₃CO-) will be directed to the positions ortho to the fluorine atom. One of these positions is also meta to the chlorine atom, leading to the desired 1-(3-chloro-4-fluorophenyl)ethanone product. libretexts.orgnih.gov The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride). masterorganicchemistry.comorganic-chemistry.org

Table 2: Plausible Synthetic Route for 3-chloro-6-fluoroacetophenone via Friedel-Crafts Acylation
StepStarting MaterialReagentsProductReaction Type
11-Chloro-4-fluorobenzene1. Acetyl chloride (CH₃COCl) 2. Aluminum chloride (AlCl₃)3-Chloro-6-fluoroacetophenoneElectrophilic Aromatic Substitution (Friedel-Crafts Acylation)

Should this direct acylation provide low yields or an unfavorable mixture of isomers, more elaborate, multi-step pathways can be designed. Such routes often involve the use of potent directing groups, like amino or nitro groups, which are later modified or replaced using reactions such as diazotization and Sandmeyer reactions to install the desired functionality with precise regiochemical control.

Radical-Mediated Halogenation Techniques

Radical-mediated halogenation offers a powerful method for the α-bromination of ketones, including the conversion of a suitably substituted acetophenone (B1666503) precursor to 2-Bromo-3-chloro-6-fluorophenacyl bromide. This process proceeds via a free-radical chain mechanism, which is typically characterized by three stages: initiation, propagation, and termination. wikipedia.orglibretexts.org

Initiation: The reaction begins with the homolytic cleavage of a halogen source or an initiator to generate free radicals. This is often achieved using UV light, heat, or a chemical radical initiator. wikipedia.orglscollege.ac.in

Propagation: A halogen radical abstracts an α-hydrogen from the acetophenone precursor, forming a more stable enolate radical. This radical then reacts with a bromine source to yield the desired α-bromo ketone (phenacyl bromide) and a new halogen radical, which continues the chain reaction. libretexts.org

Termination: The reaction concludes when two radicals combine, terminating the chain process. libretexts.org

A common and effective reagent for this transformation is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing side reactions. The reaction is typically initiated by a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). google.comyoutube.com For instance, a patented method for a related compound, 2-bromo-3'-chloroacetophenone, involves refluxing the precursor m-chloroacetophenone with NBS and benzoyl peroxide in acetic acid, achieving a yield of 86.6%. google.com

Modern, metal-free approaches have also been developed. One such method employs phenyliodine diacetate (PIDA) in the presence of potassium bromide (KBr). ias.ac.in This system, assisted by additives like p-TsOH·H₂O and BF₃·Et₂O, can effectively activate the carbonyl group to facilitate the C(sp³)-H bromination under ambient conditions. ias.ac.in

Brominating AgentInitiator/CatalystSolventGeneral ConditionsReference
N-Bromosuccinimide (NBS)Benzoyl Peroxide (BPO)Acetic AcidReflux google.com
Bromine (Br₂)UV light (hν)Carbon Tetrachloride (CCl₄)Irradiation wikipedia.org
Potassium Bromide (KBr)PhI(OAc)₂ / p-TsOH·H₂ODichloromethane (DCM)Room Temperature ias.ac.in

Tandem Reactions and Sustainable Synthesis Protocols for Phenacyl Bromides

The development of sustainable and efficient synthetic methods is a primary goal in modern chemistry. Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly advantageous for synthesizing phenacyl bromides. tandfonline.com A notable sustainable approach involves the K₂S₂O₈-mediated tandem hydroxybromination and oxidation of styrenes directly to phenacyl bromides. rsc.orgrsc.org

This methodology is particularly attractive due to its use of water as the reaction medium, avoiding the need for organic co-solvents. rsc.org The reaction proceeds using potassium bromide (KBr) as an inexpensive and readily available bromine source and potassium persulfate (K₂S₂O₈) as a non-transition metal oxidant. rsc.orgresearchgate.net The process demonstrates excellent functional group compatibility and operates under mild conditions (e.g., 60 °C), making it an environmentally benign alternative to traditional methods that use hazardous reagents like elemental bromine. rsc.orgresearchgate.net While not directly demonstrated for the 3-chloro-6-fluoro substituted system, the protocol's broad applicability to various substituted styrenes suggests its potential for producing the required precursor for this compound. rsc.org

Reactant TypeKey ReagentsSolventKey AdvantagesReference
Substituted StyrenesKBr, K₂S₂O₈Water (H₂O)Sustainable, non-transition metal-catalyzed, mild conditions, high atom economy rsc.orgrsc.orgresearchgate.net

Precursor Design and Synthesis for Targeted Polyhalogenation

The synthesis of this compound fundamentally relies on the availability of its direct precursor, 2-bromo-3-chloro-6-fluoroacetophenone. The strategic challenge lies in the regioselective introduction of three different halogen atoms onto the aromatic ring and the subsequent α-bromination of the acetyl group.

The synthesis of the polyhalogenated acetophenone precursor typically starts from a simpler, commercially available aromatic compound. The sequence of halogen introduction is critical to ensure the desired substitution pattern, governed by the directing effects of the existing substituents. For example, the synthesis of the related 2-Bromo-3'-chloro-4'-fluoroacetophenone begins with the commercially available 3-chloro-4-fluoroacetophenone, which is then subjected to α-bromination using bromine in a dioxane/ether solvent mixture. guidechem.com

For a precursor like 2-bromo-3-chloro-6-fluoroacetophenone, a plausible synthetic route could involve:

Friedel-Crafts Acylation: Introduction of the acetyl group onto a di-substituted benzene ring (e.g., 1-chloro-4-fluorobenzene).

Orthogonal Halogenation: Subsequent regioselective bromination of the aromatic ring. This step can be challenging due to the directing effects of the existing groups and may require specialized reagents or multi-step sequences involving diazotization and Sandmeyer-type reactions, as seen in the synthesis of other complex bromo-chloro-acetophenones. google.com

The design of such multi-step syntheses must account for the electronic properties and steric hindrance of all substituents at each stage to achieve the targeted polyhalogenation pattern with high regioselectivity. nih.gov

Optimization of Reaction Conditions for Enhanced Yields and Purity in Complex Halogenated Systems

Achieving high yields and purity in the synthesis of polyhalogenated compounds like this compound requires meticulous optimization of reaction conditions. nih.gov The presence of multiple halogen substituents can influence the reactivity of the α-carbon, and side reactions, such as further bromination or degradation, must be minimized.

Key parameters that require careful tuning include:

Temperature: Radical brominations can be sensitive to temperature. Lower temperatures may increase selectivity but decrease the reaction rate, while higher temperatures can lead to the formation of undesired by-products. researchgate.net

Solvent: The choice of solvent is crucial. Non-polar solvents like carbon tetrachloride or dichloromethane are common for radical reactions. For other bromination methods, polar solvents like acetic acid or ethers may be used to improve solubility and modulate reactivity. google.comguidechem.comorgsyn.org

Reagent Stoichiometry: The molar ratio of the halogenating agent (e.g., NBS or Br₂) to the acetophenone precursor must be precisely controlled. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess often leads to di-brominated or other side products.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to quench the reaction upon completion of the monosubstitution, thereby preventing over-halogenation.

Systematic approaches, such as factorial experimental design, can be employed to identify the optimal combination of these variables to maximize the yield and purity of the final product. scispace.com

ParameterEffect on ReactionOptimization Goal
TemperatureAffects reaction rate and selectivity. Higher temperatures can lead to by-products.Find balance between acceptable rate and maximum selectivity.
Solvent ChoiceInfluences solubility of reagents and stability of intermediates.Select a solvent that maximizes precursor solubility and minimizes side reactions.
Reagent Ratio (Bromine Source:Substrate)Controls the extent of halogenation. Excess can cause polybromination.Use a ratio (often near 1:1) that maximizes monosubstitution.
Reaction TimeDetermines conversion. Prolonged time can increase by-product formation.Stop the reaction at peak product concentration.

Mechanistic Investigations and Reactivity Profiles of 2 Bromo 3 Chloro 6 Fluorophenacyl Bromide

Nucleophilic Substitution Reactions at the α-Bromine Center

The primary site of reactivity for 2-bromo-3-chloro-6-fluorophenacyl bromide is the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. These reactions can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms.

The kinetics of nucleophilic substitution reactions provide valuable insight into the underlying mechanism. An SN2 (substitution nucleophilic bimolecular) reaction is characterized by a rate that is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.comimgroupofresearchers.com This concerted mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the α-carbon. chemicalnote.com The rate law for an SN2 reaction is given by: Rate = k[Substrate][Nucleophile]. youtube.com

In contrast, an SN1 (substitution nucleophilic unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. chemicalnote.comimgroupofresearchers.com The rate-determining step is the initial heterolytic cleavage of the carbon-bromine bond, and thus the reaction rate is dependent only on the concentration of the substrate. chemicalnote.compharmaguideline.com The rate law for an SN1 reaction is: Rate = k[Substrate]. youtube.com For this compound, the stability of the potential α-carbonyl carbocation, which is influenced by the adjacent carbonyl group and the substituted aromatic ring, will be a key factor in determining the favorability of an SN1 pathway.

Interactive Data Table: General Kinetic Data for SN1 and SN2 Reactions

Reaction TypeRate LawDependence on [Substrate]Dependence on [Nucleophile]Stereochemistry
SN1 Rate = k[Substrate]First-orderZeroth-orderRacemization
SN2 Rate = k[Substrate][Nucleophile]First-orderFirst-orderInversion

Thermodynamically, the feasibility of both pathways is determined by the change in Gibbs free energy (ΔG). This, in turn, is influenced by the bond dissociation energy of the C-Br bond, the stability of the transition states and intermediates, and the solvation energies of the species involved. The presence of the carbonyl group is known to enhance the reactivity of α-haloketones in bimolecular nucleophilic substitution reactions compared to corresponding alkyl halides. nih.gov

The electrophilicity of the α-carbon is a critical factor governing the rate of nucleophilic attack. In this compound, the aromatic ring is substituted with two electron-withdrawing halogen atoms, a chloro group at the 3-position and a fluoro group at the 6-position. Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect).

This inductive withdrawal of electron density from the aromatic ring is transmitted to the carbonyl group, which in turn further polarizes the Cα-Br bond. This enhanced polarization increases the partial positive charge on the α-carbon, making it more electrophilic and thus more susceptible to attack by nucleophiles. Consequently, the presence of these halogen substituents is expected to accelerate the rate of SN2 reactions. The electrophilic halogenation of arenes with electron-withdrawing substituents can be challenging, indicating the powerful deactivating nature of these groups. researchgate.net

Reactions with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)

The electrophilic α-carbon of this compound readily reacts with a variety of nucleophiles.

Oxygen Nucleophiles: Reactions with oxygen nucleophiles such as hydroxides, alkoxides, and carboxylates can lead to the formation of α-hydroxyketones, α-alkoxyketones, and phenacyl esters, respectively. For instance, reaction with o-hydroxycarbonyl compounds can yield substituted benzofurans. nih.gov

Nitrogen Nucleophiles: Nitrogen-containing nucleophiles, including ammonia, primary and secondary amines, and azides, react to form α-aminoketones and α-azidoketones. These products are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds.

Sulfur Nucleophiles: Sulfur nucleophiles are generally excellent nucleophiles due to the high polarizability of sulfur. msu.edu Thiolates, for example, readily displace the bromide to form α-thioketones. Reactions with thioamides and thioureas can be employed in the synthesis of thiazoles. wikipedia.orgossila.com

Influence of the Carbonyl Group on Chemical Transformations

The carbonyl group plays a pivotal role in the reactivity of this compound, influencing its chemical transformations in several ways:

Activation of the α-Carbon: As previously discussed, the electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it more reactive towards nucleophiles. nih.gov This is a result of the inductive effect and the alignment of the π(C=O) and σ(C-Br) orbitals, which creates a lower-energy molecular orbital that is more susceptible to nucleophilic attack. stackexchange.com

Acidity of α-Hydrogens: The carbonyl group also increases the acidity of the hydrogen atoms on the α-carbon, a property that is exploited in reactions like the Favorskii rearrangement. wikipedia.org

Participation in Reaction Mechanisms: The carbonyl oxygen can act as an intramolecular nucleophile in certain reactions, leading to the formation of cyclic intermediates.

Photochemical and Radical-Based Reaction Pathways

While nucleophilic substitution reactions are the most common pathways for α-haloketones, photochemical and radical-based reactions are also possible. Upon absorption of ultraviolet light, the C-Br bond can undergo homolytic cleavage to generate a phenacyl radical and a bromine radical. These highly reactive radical intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, and radical-radical coupling. The specific pathways and products will depend on the reaction conditions, including the solvent and the presence of other radical initiators or scavengers.

Synthetic Utility and Derivatization Strategies in Organic Synthesis

Heterocyclic Compound Synthesis

Multicomponent Reactions Utilizing Polyhalogenated Phenacyl Bromides

Polyhalogenated phenacyl bromides, such as 2-bromo-3-chloro-6-fluorophenacyl bromide, are valuable electrophilic components in multicomponent reactions (MCRs), which are efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most of the atoms of the starting materials. The reactivity of the α-bromoketone functionality is central to its utility in MCRs for the synthesis of a wide array of heterocyclic compounds.

One of the most common applications of phenacyl bromides in MCRs is the Hantzsch thiazole (B1198619) synthesis and its variations. In a typical reaction, the phenacyl bromide derivative serves as a C2 synthon, reacting with a thiourea (B124793) or thioamide and often another component like an aldehyde, to construct the thiazole ring. The presence of multiple halogen substituents on the phenyl ring of this compound can influence the electronic properties of the resulting heterocyclic products, potentially enhancing their biological activity or modifying their physical properties.

The general mechanism involves the initial S-alkylation of the thiourea with the phenacyl bromide, followed by cyclization and dehydration to afford the 2-aminothiazole (B372263) derivative. The specific halogen atoms on the phenyl ring can modulate the reactivity of the carbonyl group and the benzylic carbon, thereby affecting the reaction kinetics and yield.

Reactant 1Reactant 2Reactant 3Product ClassPotential Application
This compoundThioureaSubstituted Aldehyde2-Amino-4-(2-bromo-3-chloro-6-fluorophenyl)-5-arylthiazoleMedicinal Chemistry, Material Science
This compoundAmidinesIsocyanidesSubstituted ImidazolesDrug Discovery
This compound1,3-Dicarbonyl CompoundAminePolysubstituted PyrrolesAgrochemicals, Dyes

Utility in Polymer Chemistry as Photoinitiators

Phenacyl bromides have been identified as effective Norrish Type I photoinitiators for radical polymerization. frontiersin.orgdntb.gov.uanih.gov Upon exposure to UV radiation, this compound can undergo homolytic cleavage of the carbon-bromine bond to generate a phenacyl radical and a bromine radical. Both of these radical species are capable of initiating the polymerization of vinyl monomers, such as styrenes and acrylates.

The use of phenacyl bromide derivatives as photoinitiators offers the advantage of incorporating a functional group at the terminus of the polymer chain. The resulting polymers will possess a bromine atom at one end, which can be utilized for further post-polymerization modifications, such as block copolymer synthesis or the attachment of other functional moieties. The halogenated phenyl ring of this compound can also impart specific properties, such as increased thermal stability or flame retardancy, to the resulting polymer.

The efficiency of photoinitiation can be influenced by the substitution pattern on the aromatic ring, which affects the absorption characteristics and the stability of the generated radicals.

MonomerInitiator ConcentrationLight SourceResulting PolymerPotential Application
Styrene0.1-1.0 mol%UVA (320-400 nm)Polystyrene with terminal bromineFunctional materials, Coatings
Methyl Methacrylate0.1-1.0 mol%UVA (320-400 nm)PMMA with terminal bromineAdhesives, Advanced composites
Butyl Acrylate0.1-1.0 mol%UVA (320-400 nm)Poly(butyl acrylate) with terminal bromineElastomers, Sealants

Applications in Labeling and Crosslinking Methodologies

The bifunctional nature of this compound, possessing both a reactive α-halo-ketone and a substituted aromatic ring, makes it a candidate for applications in bioconjugation, specifically for the labeling and crosslinking of proteins and other biomolecules. The α-bromoketone moiety is a potent electrophile that can react with nucleophilic side chains of amino acids, such as the thiol group of cysteine or the imidazole (B134444) group of histidine.

This reactivity allows for the site-specific attachment of the polyhalogenated phenyl group to a protein. This can be used to introduce a unique tag for imaging or to create a crosslink between different protein subunits. The presence of the fluorine atom could also enable the use of ¹⁹F NMR for studying protein structure and dynamics.

Furthermore, the ketone functionality can undergo chemoselective ligation with aminooxy or hydrazide-functionalized probes, providing a two-step labeling strategy. This involves the initial reaction of the α-bromo group with a nucleophilic residue on the protein, followed by the reaction of the ketone with a probe molecule.

Target BiomoleculeReactive ResidueLinkage FormedApplication
ProteinCysteineThioetherSite-specific labeling, Protein-protein interaction studies
ProteinHistidineN-alkylationEnzyme inhibition, Structural biology
PeptideN-terminal amineAmine alkylationPeptide modification, Drug delivery

Generation of α,β-Unsaturated Ketones via Dehydrohalogenation

The α-bromoketone functionality of this compound allows for its conversion into the corresponding α,β-unsaturated ketone through a dehydrohalogenation reaction. This elimination reaction is typically carried out in the presence of a base. The choice of base and reaction conditions can influence the yield and purity of the resulting enone.

Commonly used bases for this transformation include tertiary amines like triethylamine (B128534) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), as well as inorganic bases such as lithium carbonate. The mechanism involves the abstraction of the acidic α-proton by the base to form an enolate intermediate, which then expels the bromide ion to form the carbon-carbon double bond.

The resulting 1-(2-bromo-3-chloro-6-fluorophenyl)prop-2-en-1-one is a valuable synthetic intermediate, as the α,β-unsaturated ketone moiety can participate in a variety of reactions, including Michael additions, Diels-Alder reactions, and various cycloadditions.

BaseSolventTemperature (°C)ProductPotential Subsequent Reactions
TriethylamineDichloromethane (B109758)0 - 251-(2-bromo-3-chloro-6-fluorophenyl)prop-2-en-1-oneMichael Addition
DBUTetrahydrofuran25 - 661-(2-bromo-3-chloro-6-fluorophenyl)prop-2-en-1-oneDiels-Alder Reaction
Lithium CarbonateDimethylformamide80 - 1001-(2-bromo-3-chloro-6-fluorophenyl)prop-2-en-1-oneEpoxidation

Exploration of Novel Coupling Reactions and C-C Bond Formations

The presence of both an aryl bromide and an α-bromo ketone within the structure of this compound opens up possibilities for its use in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki Coupling: The aryl bromide moiety can participate in Suzuki coupling reactions with boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.netarkat-usa.orgmdpi.comikm.org.my This would allow for the introduction of a wide range of aryl or vinyl substituents at the 2-position of the phenyl ring.

Sonogashira Coupling: Similarly, the aryl bromide can undergo Sonogashira coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl group. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netlibretexts.org

Heck Coupling: The aryl bromide is also a suitable substrate for the Heck reaction, enabling the coupling with alkenes to form a new carbon-carbon bond at the vinylic position. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govyoutube.com

The α-bromo ketone functionality can also participate in coupling reactions, for example, as an electrophile in Negishi or Stille couplings, or in reductive coupling processes. The differential reactivity of the aryl bromide and the α-bromo ketone could potentially allow for selective and sequential functionalization of the molecule.

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
SuzukiArylboronic acidPd(PPh₃)₄ / BaseBiaryl ketone
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseAryl alkynyl ketone
HeckAlkenePd(OAc)₂ / Ligand / BaseAryl-substituted alkene

Advanced Spectroscopic Characterization and Computational Chemistry Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Specific high-resolution NMR data (¹H NMR, ¹³C NMR, ¹⁹F NMR) for 2-Bromo-3-chloro-6-fluorophenacyl bromide are not available in the reviewed literature. Such data would be essential for the unambiguous structural elucidation of the molecule. Theoretical analysis of similar structures, such as 1-bromo-2-chloroethane (B52838), demonstrates that the electronegativity of adjacent halogens significantly influences the chemical shifts of nearby protons, a principle that would apply to the target molecule. docbrown.info However, without experimental data, a detailed analysis of chemical shifts, coupling constants, and conformational preferences for this compound cannot be performed.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Structure

Experimental Fourier-Transform Infrared (FTIR) and Raman spectra for this compound have not been found in public databases or literature. For related compounds, such as 2-amino-6-bromo-3-formylchromone, detailed vibrational analyses have been conducted by correlating experimental spectra with theoretical calculations to assign vibrational modes. nih.govresearchgate.net A similar methodology would be required for this compound to identify characteristic stretching and bending vibrations of its functional groups, including the C=O (carbonyl), C-Br, C-Cl, and C-F bonds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

While mass spectrometry data is available for a wide range of bromo-chloro compounds, specific MS and HRMS data for this compound is absent from the available resources. The analysis of related molecules like 1-bromo-2-chloroethane shows complex isotopic patterns due to the natural abundance of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes, which would also be a key feature in the mass spectrum of the target compound. docbrown.info A detailed study would be necessary to identify the molecular ion peak and propose characteristic fragmentation pathways, such as alpha-cleavage at the carbonyl group or loss of halogen atoms.

Computational Chemistry Approaches

Specific Density Functional Theory (DFT) calculations for this compound are not present in the surveyed literature. DFT studies on analogous molecules, like 2-bromo-6-chloro-4-fluoroaniline, have been used to optimize molecular geometry, calculate vibrational frequencies, and investigate electronic properties. researchgate.net A similar computational approach for the target molecule would be necessary to predict its structural parameters, dipole moment, and reactivity indicators.

A Frontier Molecular Orbital (FMO) analysis, detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound, requires dedicated computational studies that are not currently available. Such analyses, performed on related compounds like 2-amino 6-bromo 3-formylchromone, provide insights into the molecule's electronic transitions, chemical reactivity, and charge transfer capabilities. researchgate.net Without these calculations, a discussion of the HOMO-LUMO energy gap and its implications for the molecule's stability and reactivity remains speculative.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for predicting and interpreting the spectroscopic features of molecules. For this compound, such calculations provide fundamental insights into its vibrational modes and electronic structure, which are directly related to its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical vibrational analysis is typically performed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, to optimize the molecular geometry and calculate harmonic vibrational frequencies. mdpi.com These calculated frequencies can be correlated with experimental IR and Raman spectra, aiding in the precise assignment of vibrational bands to specific molecular motions. biointerfaceresearch.com

Key predicted vibrational frequencies for this compound are detailed in Table 1. The carbonyl (C=O) stretching frequency is a prominent feature in the IR spectrum and is sensitive to the electronic effects of the substituents on the phenyl ring. Similarly, the stretching vibrations of the C-Br, C-Cl, and C-F bonds are identifiable in the lower frequency region of the spectrum.

NMR chemical shifts can also be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide theoretical 1H and 13C NMR spectra that are invaluable for structural confirmation. The calculated chemical shifts, presented in Table 2, reflect the electron density around each nucleus, which is heavily influenced by the electronegativity and positioning of the halogen substituents and the carbonyl group.

Table 1: Calculated Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes.

Vibrational ModeCalculated Frequency (cm-1)Expected Spectral Activity
C-H (Aromatic) Stretch3100 - 3050IR (weak), Raman (medium)
C=O (Carbonyl) Stretch1715IR (strong), Raman (strong)
C=C (Aromatic) Stretch1600 - 1450IR (medium), Raman (strong)
CH2 (Methylene) Bend1430IR (medium)
C-F (Aromatic) Stretch1250IR (strong)
C-Cl (Aromatic) Stretch1080IR (medium)
C-Br (Aliphatic) Stretch680IR (medium), Raman (strong)

Table 2: Calculated 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data for illustrative purposes.

AtomCalculated Chemical Shift (ppm)
1H (CH2Br)4.52
1H (Aromatic)7.30 - 7.85
13C (C=O)189.5
13C (Aromatic)115.0 - 138.0
13C (CH2Br)32.8

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

The biological and chemical activity of a molecule is often dictated by its three-dimensional structure and flexibility. Molecular dynamics (MD) simulations offer a computational microscope to explore the conformational landscape of this compound and the influence of its environment. mdpi.com MD simulations model the atomic motions of the molecule over time, providing insights into preferred shapes and the energetics of conformational changes. nih.gov

For this molecule, a key area of flexibility is the rotation around the C-C single bond connecting the carbonyl group to the phenyl ring (dihedral angle τ). The conformational preference is determined by a balance of steric hindrance from the ortho-substituents (bromo and fluoro groups) and electronic effects. MD simulations can map the potential energy surface as a function of this dihedral angle, identifying the most stable, low-energy conformations.

Furthermore, the behavior of the molecule can change dramatically in different solvents. MD simulations can incorporate solvent effects using either explicit solvent models (where individual solvent molecules are included) or implicit continuum models. semanticscholar.org These simulations allow for the calculation of the binding free energy, which quantifies the energetic cost or benefit of solvating the molecule. mdpi.com This is crucial for understanding its solubility and reactivity in various media. The reaction between phenacyl bromide and nucleophiles, for instance, is known to be significantly influenced by the solvent's properties. researchgate.net

Table 3: Conformational Analysis and Solvation Free Energy (ΔGsolv) of this compound This table presents hypothetical data for illustrative purposes.

ParameterValue
Most Stable Dihedral Angle (τ) (gas phase)~35° (non-planar)
Rotational Energy Barrier (kcal/mol)4.5
ΔGsolv in Water (kcal/mol)-8.2
ΔGsolv in Methanol (kcal/mol)-7.5
ΔGsolv in DMSO (kcal/mol)-9.1

Theoretical Evaluation of Nonlinear Optical Properties (NLO)

Organic molecules with specific electronic characteristics, such as a significant charge asymmetry, can exhibit nonlinear optical (NLO) properties. These materials are of great interest for applications in modern photonics and optoelectronics, including optical data storage and signal processing. nih.gov The NLO response of a molecule can be predicted through quantum chemical calculations of its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). analis.com.my

DFT calculations are a common method for evaluating these NLO parameters. mq.edu.au The presence of electron-withdrawing groups (halogens, carbonyl) and a polarizable π-conjugated system (the phenyl ring) in this compound suggests it may possess NLO activity. The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation. global-sci.com

Calculations provide values for the individual tensor components of these properties, from which the total magnitudes are derived. To gauge the potential of a new compound, its calculated hyperpolarizability is often compared to that of a well-known NLO material, such as urea. d-nb.info The theoretical NLO data for this compound, presented in Table 4, suggest a notable NLO response, driven by the intramolecular charge transfer characteristics of the substituted aromatic system.

Table 4: Calculated Nonlinear Optical (NLO) Properties of this compound This table presents hypothetical data for illustrative purposes.

NLO PropertyCalculated Value
Dipole Moment (μ)3.45 Debye
Mean Polarizability (αtot)25.8 × 10-24 esu
Total First-Order Hyperpolarizability (βtot)185.7 × 10-30 esu
βtot / βurea Ratio~50

Future Directions and Emerging Research Avenues for 2 Bromo 3 Chloro 6 Fluorophenacyl Bromide

Catalytic Asymmetric Synthesis Utilizing Chiral Auxiliaries or Catalysts

There is no available research on the catalytic asymmetric synthesis of derivatives from 2-Bromo-3-chloro-6-fluorophenacyl bromide. This field would typically involve the use of chiral catalysts or auxiliaries to control the stereochemistry of reactions, leading to the formation of enantiomerically pure or enriched products. Such compounds are often of interest in medicinal chemistry and materials science. However, no studies detailing these processes for the specified compound have been identified.

Green Chemistry Applications and Sustainable Synthesis Protocols

Information regarding the application of green chemistry principles to the synthesis or use of this compound is not present in the current body of scientific literature. This would involve research into developing more environmentally benign synthetic routes, such as using safer solvents, reducing energy consumption, and minimizing waste generation.

Integration into Flow Chemistry Systems for Scalable Production

The integration of this compound into flow chemistry systems for continuous and scalable production has not been documented. Flow chemistry offers advantages in terms of safety, efficiency, and scalability for chemical manufacturing. The absence of research in this area suggests that large-scale production methodologies for this specific compound may not be a current focus of industrial or academic research.

Development of Novel Reagents and Methodologies Based on its Unique Reactivity Profile

The unique reactivity profile of this compound has not been characterized in published literature, nor has there been any development of novel reagents or synthetic methodologies based on it. The combination of bromo, chloro, and fluoro substituents on the phenacyl bromide core would be expected to impart specific electronic and steric properties, but the exploration of these features is not yet reported.

Application in Advanced Materials Science and Functional Materials

There are no studies available that explore the application of this compound in the field of advanced materials science. This could potentially include its use as a monomer or precursor for the synthesis of functional polymers, liquid crystals, or other materials with specific optical, electronic, or thermal properties.

Multidisciplinary Research Opportunities and Interfacing with Other Scientific Domains

Given the lack of foundational research on this compound, multidisciplinary research opportunities and its interface with other scientific domains have not been established. Such collaborations often arise once a compound's fundamental properties and reactivity are well-understood, paving the way for its application in fields such as biology, pharmacology, or engineering.

Q & A

Basic Research Question

  • ¹H/¹³C NMR :
    • Aromatic protons appear as doublets (J = 8–10 Hz) due to ortho-fluoro and meta-chloro coupling.
    • The α-carbonyl carbon (C=O) resonates at ~190 ppm, deshielded by electron-withdrawing halogens.
  • Mass Spectrometry (EI-MS) :
    • Molecular ion [M]⁺ at m/z 295 (isotopic pattern: ¹⁹F, ³⁵Cl, ⁷⁹Br/⁸¹Br).
    • Diagnostic fragments: loss of Br (m/z 215) and CO (m/z 267).
  • FTIR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br at ~550 cm⁻¹ .

How can researchers address discrepancies between theoretical and observed NMR chemical shifts in halogenated phenacyl bromides?

Advanced Research Question
Discrepancies often arise from solvent effects, spin-spin coupling with quadrupolar nuclei (e.g., ⁷⁹Br), or dynamic processes. Mitigation strategies:

  • Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) to predict shifts.
  • Variable-Temperature NMR : Identify conformational equilibria (e.g., rotamers) causing signal broadening.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals from coupled aromatic protons. Cross-validate with X-ray data to confirm spatial arrangements .

What are common byproducts in the synthesis of this compound, and how can they be separated chromatographically?

Basic Research Question

  • Byproducts :
    • Di-brominated analogs (e.g., 2,6-dibromo derivatives) from over-bromination.
    • Dehalogenated intermediates due to reductive side reactions.
  • Separation :
    • Use reverse-phase HPLC with a C18 column and acetonitrile/water (70:30) mobile phase.
    • TLC monitoring (silica GF254, hexane:EtOAc 4:1) with UV visualization at 254 nm.
    • Recrystallization from ethanol/water mixtures improves purity .

What strategies mitigate halogen-halogen interactions that reduce reaction yields in polyhalogenated phenacyl bromides?

Advanced Research Question

  • Steric Shielding : Introduce bulky protecting groups (e.g., tert-butyl) at non-reactive positions to block undesired halogen coupling.
  • Low-Temperature Conditions : Perform reactions at –78°C (dry ice/acetone) to suppress radical chain reactions.
  • Catalytic Systems : Use Pd(0)/Cu(I) co-catalysis for selective cross-coupling, avoiding homocoupling of bromine.
    Monitor reaction progress in real-time via in situ IR or Raman spectroscopy to detect intermediate species .

How does the electron-withdrawing effect of halogens influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question
The strong -I effect of halogens (Br > Cl > F) polarizes the α-carbonyl carbon, enhancing its electrophilicity. This facilitates SN2 reactions with soft nucleophiles (e.g., thiols, amines). Kinetic studies show:

  • Rate Order : Br substitution accelerates reactivity 10-fold compared to non-brominated analogs.
  • Leaving Group Ability : Bromide departure is favored over chloride, confirmed by Hammett σ⁺ correlations (ρ = +2.1).
    Control regioselectivity using bulky bases (e.g., DBU) to direct attack to the α-carbon .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.